(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Peptide synthesis Methionine oxidation Radiolabelled peptides

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid (CAS 173212-86-7), commonly referred to as Fmoc-O-methyl-L-homoserine or Fmoc-L-HomoSer(Me)-OH, is a non-proteinogenic amino acid derivative belonging to the class of Fmoc-protected building blocks for solid-phase peptide synthesis (SPPS). The compound features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a side-chain methoxy ether, which distinguishes it from standard Fmoc-methionine by replacing the oxidation-prone thioether with an oxidation-resistant O-methyl linkage.

Molecular Formula C20H21NO5
Molecular Weight 355,39 g/mole
CAS No. 173212-86-7
Cat. No. B613422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
CAS173212-86-7
Synonyms173212-86-7; Fmoc-hse(me)-oh; AmbotzFAA1095; Fmoc-O-methyl-L-homoserine; SCHEMBL621563; JBIRUWVMQYLPPX-SFHVURJKSA-N; MolPort-008-267-635; ZINC2562522; AKOS022184289; AJ-40773; AK-88068; KB-52131; V3782; (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-butyricacid; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoicacid; (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methoxybutanoicacid
Molecular FormulaC20H21NO5
Molecular Weight355,39 g/mole
Structural Identifiers
SMILESCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
InChIKeyJBIRUWVMQYLPPX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-O-Methyl-L-Homoserine (CAS 173212-86-7): A High-Purity Fmoc-Protected Non-Proteinogenic Amino Acid for Oxidation-Resistant Peptide Synthesis


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid (CAS 173212-86-7), commonly referred to as Fmoc-O-methyl-L-homoserine or Fmoc-L-HomoSer(Me)-OH, is a non-proteinogenic amino acid derivative belonging to the class of Fmoc-protected building blocks for solid-phase peptide synthesis (SPPS) . The compound features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a side-chain methoxy ether, which distinguishes it from standard Fmoc-methionine by replacing the oxidation-prone thioether with an oxidation-resistant O-methyl linkage . Commercial specifications typically include HPLC purity of ≥ 99%, a melting point of 137–143 °C, and an optical rotation of [α]D20 = -31 ± 2° (C=4, DMF), confirming its defined (S)-stereochemistry and suitability for automated peptide synthesizers .

Why Fmoc-Methionine or Fmoc-Homoserine Cannot Simply Replace Fmoc-O-Methyl-L-Homoserine in Peptide R&D


In Fmoc-based SPPS, the thioether side chain of Fmoc-methionine (Fmoc-Met-OH) is notoriously susceptible to oxidation to the sulfoxide and sulfone during synthesis, purification, and storage, leading to product heterogeneity and reduced biological activity . Fmoc-L-homoserine (Fmoc-Hse-OH) carries a free hydroxyl group that can undergo undesired O-acylation or elimination under coupling conditions, compromising yield and purity . Fmoc-O-methyl-L-homoserine, by contrast, provides a chemically inert methyl ether that resists oxidation while preserving a steric and electronic profile closely resembling methionine. This allows it to function as a genuine oxidation-stable methionine surrogate (methoxinine, Mox) that retains receptor affinity and hydrophobic interactions lost when switching to other Met alternatives such as norleucine (Nle) .

Quantitative Procurement-Relevant Differentiation of Fmoc-O-Methyl-L-Homoserine (CAS 173212-86-7) Against Closest Analogs


Oxidative Stability Superiority Over Fmoc-Methionine in Radiolabelled Peptide Conjugates

The methionine thioether side chain is prone to oxidation during Fmoc-SPPS, generating Met-sulfoxide and Met-sulfone byproducts that must be minimized by NH4I additives or post-synthesis reduction . The methoxinine (Mox) residue, introduced via Fmoc-O-methyl-L-homoserine, is intrinsically oxidation-resistant. In a direct comparative study of receptor-targeted radiolabelled peptides, the Mox-substituted analogue maintained stability, whereas the native Met-containing sequence required special oxidation-avoidance protocols .

Peptide synthesis Methionine oxidation Radiolabelled peptides SPPS stability

Retention of Hydrophobic and Electronic Properties vs. Norleucine (Nle) Replacement

Norleucine (Nle) is widely used as an oxidation-resistant methionine replacemen , but it eliminates the side-chain heteroatom, altering hydrogen-bonding potential. Mox (the C-terminal form of Fmoc-O-methyl-L-homoserine) preserves the oxygen atom in a position analogous to the sulfur of methionine. Functional characterization showed that 177Lu-DOTA[Mox15]MG11 retained receptor-binding affinity (IC50) comparable to the native Met-containing peptide, whereas the Nle analogue exhibited a significantly different IC50 and altered lipophilicity (logD) .

Methionine surrogate Receptor affinity Hydrophobicity SAR

Enhanced Biological Activity of Hse(Me)-Containing Chemotactic Peptide vs. Native Methionine Peptide

In N-formyl chemotactic peptide models, replacement of the N-terminal methionine with O-methyl-L-homoserine produced an analogue that was more active than the parent For-Met-Leu-Phe-OMe (fMLP-OMe) in stimulating directed mobility of human neutrophils, while maintaining granule enzyme release and superoxide anion production .

Chemotactic peptides O-methyl-L-homoserine Neutrophil activity Peptide conformation

Defined Enantiomeric Purity and Physicochemical Specifications Consistent with Automated SPPS Requirements

Fmoc-O-methyl-L-homoserine is commercially supplied with HPLC purity ≥ 99%, a sharp melting point of 137–143 °C, and optical rotation [α]D20 = -31 ± 2° (C=4, DMF) . These specifications are comparable to or higher than typical Fmoc-Met-OH commercial grades (≥ 98.0–99.0% HPLC, mp 130–140 °C) , while distinctly differing from racemic or D-enantiomeric forms that would compromise peptide stereochemical integrity.

Chiral purity Automated peptide synthesis QC specifications Procurement standards

High-Value Application Scenarios for Fmoc-O-Methyl-L-Homoserine (CAS 173212-86-7)


Radiometal-Labelled Peptide Diagnostics and Therapeutics Requiring Methionine Oxidation Resistance

In the development of 177Lu-DOTA-conjugated peptides for cancer imaging and therapy, oxidation of methionine residues during high-temperature radiolabelling is a major cause of product failure. Fmoc-O-methyl-L-homoserine, as the protected precursor to methoxinine (Mox), enables the synthesis of oxidation-proof peptide conjugates that maintain receptor affinity indistinguishable from the native Met sequence, as demonstrated with the gastrin receptor-targeting peptide MG11 .

Structure-Activity Relationship (SAR) Studies on Methionine-Containing Bioactive Peptides

For academic or industrial programs exploring chemotactic, antimicrobial, or GPCR-targeting peptides, the oxygen isostere provided by O-methyl-L-homoserine can enhance biological activity while elucidating the role of the sulfur atom. Published data show that the Hse(Me) analogue of the chemotactic peptide fMLP-OMe is more active than the parent in stimulating neutrophil directed mobility , highlighting the building block’s potential to yield superior biological outcomes.

Automated Solid-Phase Peptide Synthesis (SPPS) Requiring High Enantiomeric Consistency

Procurement specifications for automated SPPS demand building blocks with high HPLC purity, defined melting point, and unambiguous optical rotation to ensure consistent coupling efficiency and peptide stereochemistry. Fmoc-O-methyl-L-homoserine delivers ≥ 99% HPLC purity and a well-characterized optical rotation ([α]D20 = -31 ± 2°) , meeting the stringent QC criteria required by pharmaceutical peptide CDMOs and academic core facilities.

Peptide Therapeutics Where Methionine Oxidation Impairs Bioavailability or Stability

The replacement of oxidation-labile methionine with O-methyl-L-homoserine in therapeutic peptide candidates eliminates the need for antioxidant additives or reducing agents during synthesis, purification, and formulation. This directly simplifies manufacturing workflows and improves long-term stability profiles, as evidenced by the intact Mox residue after standard Fmoc-SPPS and radiolabelling that would otherwise generate Met-sulfoxide contaminants .

Quote Request

Request a Quote for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.